![molecular formula C14H11F2NO2 B336602 N-(2,4-difluorophenyl)-3-methoxybenzamide](/img/structure/B336602.png)
N-(2,4-difluorophenyl)-3-methoxybenzamide
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Overview
Description
N-(2,4-difluorophenyl)-3-methoxybenzamide is a member of benzamides.
Scientific Research Applications
1. Inhibition of Cell Differentiation and Immune Response Modulation N-(2,4-difluorophenyl)-3-methoxybenzamide (3MB) demonstrates its potential as a chemical inhibitor of the nuclear enzyme adenosine diphosphate-ribosyl transferase (ADPRT). ADPRT inhibitors like 3MB have shown an ability to inhibit cell differentiation in vitro. Notably, when administered to mice, 3MB significantly reduced plaque-forming cell numbers in response to immunization, implying a strong influence on the immune system's response to antigens (Broomhead & Hudson, 1985).
2. Impact on Bacterial Cell Division 3MB is known to impact bacterial cell division. In studies involving Bacillus subtilis, 3MB has been observed to inhibit cell division, leading to filamentation and cell lysis. This effect is tied to its role as an ADP-ribosyltransferase inhibitor, specifically impacting the cell division system involving FtsZ function (Ohashi et al., 1999).
3. Pharmaceutical Properties and Drug Development In the context of pharmaceutical development, derivatives of 3MB have been explored for their potential as antistaphylococcal compounds. Modifications in the structure of 3MB have led to the identification of compounds with potent antistaphylococcal effects and improved pharmaceutical properties, showing its relevance in drug development (Haydon et al., 2010).
4. Molecular Structure and Intermolecular Interactions The molecular structure of compounds similar to N-(2,4-difluorophenyl)-3-methoxybenzamide has been studied to understand the influence of intermolecular interactions on molecular geometry. These studies provide insights into the dimerization and crystal packing of such compounds, which are important for understanding their physical and chemical properties (Karabulut et al., 2014).
5. Chemical Synthesis and Catalysis Research on N-methoxybenzamides, a category to which N-(2,4-difluorophenyl)-3-methoxybenzamide belongs, has revealed their utility in chemical synthesis. Studies have shown that these compounds can be used in chemodivergent and redox-neutral annulations via rhodium-catalyzed C-H activation, demonstrating their potential in advanced chemical synthesis and catalysis (Xu et al., 2018).
properties
Product Name |
N-(2,4-difluorophenyl)-3-methoxybenzamide |
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Molecular Formula |
C14H11F2NO2 |
Molecular Weight |
263.24 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H11F2NO2/c1-19-11-4-2-3-9(7-11)14(18)17-13-6-5-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
InChI Key |
WZBHDZAZWSMBDF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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